N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methyl-1-propyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine: Similar structure but with a different substitution pattern on the pyrazole ring.
Hydrazine-coupled pyrazole derivatives: Known for their antileishmanial and antimalarial activities.
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl and propyl groups on the pyrazole rings can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-6-18-9-13(11(3)16-18)14-7-12-8-17(4)15-10(12)2/h8-9,14H,5-7H2,1-4H3 |
InChI Key |
CQMUDJUROBENSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CN(N=C2C)C |
Origin of Product |
United States |
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